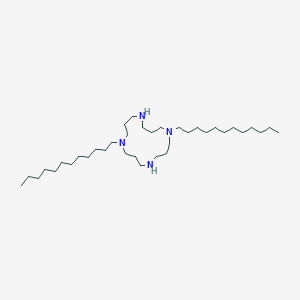
N'-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea is a synthetic organic compound characterized by the presence of dichloro, hydroxy, methoxy, and methylurea functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea typically involves the reaction of 4,5-dichloro-2-hydroxyaniline with methoxyisocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of methoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of monoamine oxidase.
Medicine: Explored for its potential anticancer properties, particularly in the treatment of prostate cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits monoamine oxidase by binding to the active site of the enzyme, thereby preventing the breakdown of monoamine neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in conditions such as depression and anxiety.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylcarbamate
- N’-(4,5-Dichloro-2-hydroxyphenyl)-N-ethoxy-N-methylurea
- N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-ethylurea
Uniqueness
N’-(4,5-Dichloro-2-hydroxyphenyl)-N-methoxy-N-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichloro and hydroxy groups contribute to its reactivity, while the methoxy and methylurea groups influence its solubility and interaction with biological targets.
Propiedades
Número CAS |
102636-54-4 |
|---|---|
Fórmula molecular |
C9H10Cl2N2O3 |
Peso molecular |
265.09 g/mol |
Nombre IUPAC |
3-(4,5-dichloro-2-hydroxyphenyl)-1-methoxy-1-methylurea |
InChI |
InChI=1S/C9H10Cl2N2O3/c1-13(16-2)9(15)12-7-3-5(10)6(11)4-8(7)14/h3-4,14H,1-2H3,(H,12,15) |
Clave InChI |
QPSQFBTVSAPAIN-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)NC1=CC(=C(C=C1O)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


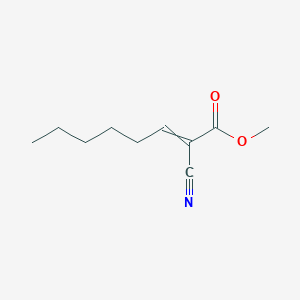
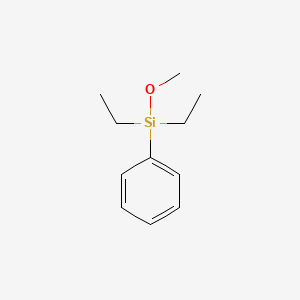
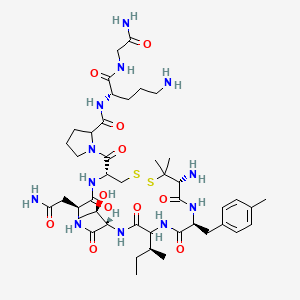
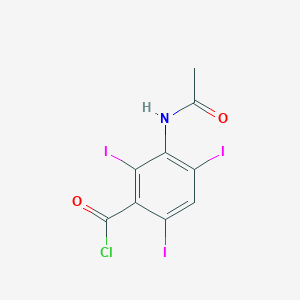
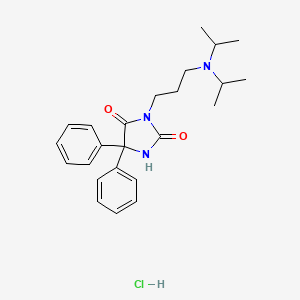
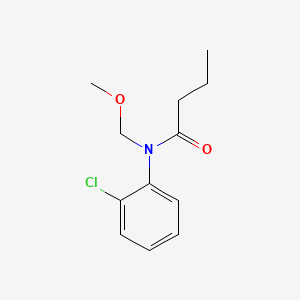
![2-[3-(4-Nitrophenyl)acryloyl]-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14324934.png)

![8-Hydroxy-3-methoxy-11-oxo-1,6-dipropyl-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14324942.png)

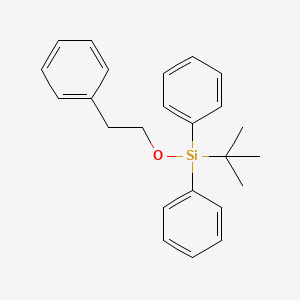
methyl}benzamide](/img/structure/B14324963.png)

